molecular formula C18H20N4O2 B2878841 N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide CAS No. 1436227-28-9

N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B2878841
CAS No.: 1436227-28-9
M. Wt: 324.384
InChI Key: DHLJKMGRYBAIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic chemical compound designed for research applications, featuring a 1,2,4-oxadiazole heterocycle linked to a phenylacetamide framework and a propargyl-substituted piperidine. The 1,2,4-oxadiazole ring is a well-established pharmacophore known for its metabolic stability and its role as a bioisostere for ester and amide functionalities, making it a valuable scaffold in medicinal chemistry . Compounds based on this core structure are actively investigated for multifunctional drug discovery, particularly in neuroscience. Recent studies highlight that 1,2,4-oxadiazole derivatives can exhibit potent inhibitory activity against enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease research . Some derivatives within this chemical class also demonstrate significant antioxidant properties and selective inhibition of monoamine oxidase B (MAO-B), an enzyme linked to the production of reactive oxygen species in the brain . The structural motif of phenylacetamide is also present in compounds investigated for their anticonvulsant activity in animal models of epilepsy, such as the maximal electroshock (MES) test . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-2-10-22-11-8-14(9-12-22)18-20-16(21-24-18)13-17(23)19-15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLJKMGRYBAIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C2=NC(=NO2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the Piperidine Derivative: The starting material, 1-prop-2-ynylpiperidine, is synthesized through the alkylation of piperidine with propargyl bromide under basic conditions.

    Oxadiazole Ring Formation: The piperidine derivative is then reacted with a nitrile oxide, generated in situ from a suitable precursor such as a hydroximoyl chloride, to form the 1,2,4-oxadiazole ring.

    Acetamide Formation: The final step involves the acylation of the oxadiazole derivative with phenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxadiazole ring to more reduced forms like amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticonvulsant, anti-inflammatory, and anticancer properties.

    Biological Research: Used as a probe to study various biological pathways and interactions due to its ability to bind to specific receptors.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-Phenyl-2-[5-(1-prop-2-ynylpiperidin-4-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticonvulsant activity is believed to be due to its ability to modulate neuronal ion channels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole and Piperidine Moieties

  • Compound A: 2-(5-(1-(Phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)-N-substituted acetamides Key Differences: Replaces the propargyl group with a phenylsulfonyl substituent and introduces a sulfur atom in the oxadiazole-thioether linkage. Activity: Demonstrated antibacterial efficacy against Staphylococcus aureus and Escherichia coli (MIC values: 8–32 µg/mL), suggesting that sulfonyl groups enhance antimicrobial properties .
  • Compound B: N-(3-Chlorophenyl)-2-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)acetamide Key Differences: Lacks the piperidine ring; instead, the oxadiazole is substituted with a p-tolyl group. The acetamide is linked to a 3-chlorophenyl group. Physicochemical Properties: Lower molecular weight (327.76 g/mol) may improve solubility compared to piperidine-containing analogues .

Analogues with Varied Heterocyclic Cores

  • Compound C : N-(3-Chloro-4-fluorophenyl)-2-[(6,7-dimethoxy-4-oxo-3-phenyl-1H-1,2,4-triazol-1-yl)thio]acetamide

    • Key Differences : Replaces oxadiazole with a 1,2,4-triazole ring and includes a chloro-fluorophenyl group.
    • Activity : Part of a library screened for antimicrobial and antiproliferative activity, though specific results are unreported .
    • Physicochemical Properties : The triazole-thioether linkage and halogenated aryl groups may increase metabolic stability but reduce passive diffusion .
  • Compound D: 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide Key Differences: Uses a propanamide chain instead of acetamide and substitutes the piperidine with a 4-methoxyphenyl group. Physicochemical Properties: The phenethyl group enhances hydrophobicity, which may limit aqueous solubility .

Key Comparative Insights

Feature Target Compound Compound A Compound B Compound C
Core Heterocycle 1,2,4-Oxadiazole 1,3,4-Oxadiazole-thio 1,2,4-Oxadiazole 1,2,4-Triazole
Substituent 1-Prop-2-ynylpiperidin-4-yl Phenylsulfonyl-piperidine p-Tolyl 6,7-Dimethoxy-4-oxo-phenyl
Biological Activity Not reported Antibacterial Not reported Antimicrobial (screened)
Molecular Weight ~400–450 g/mol* ~450–500 g/mol 327.76 g/mol ~400–450 g/mol

*Estimated based on structural analogy.

Pharmacodynamic and Pharmacokinetic Considerations

  • Lipophilicity : The propargyl-piperidine group in the target compound likely enhances membrane permeability compared to sulfonyl (Compound A) or halogenated (Compound B) analogues .
  • Metabolic Stability : The oxadiazole ring resists hydrolysis better than ester-containing compounds, but the propargyl group may introduce susceptibility to cytochrome P450-mediated oxidation .
  • Target Selectivity : Piperidine derivatives often interact with sigma receptors or ion channels, whereas sulfonyl-containing compounds (e.g., Compound A) may target bacterial enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.